![molecular formula C7H4Br2N2 B1610626 3,5-Dibromoimidazo[1,2-a]pyridine CAS No. 69214-12-6](/img/structure/B1610626.png)
3,5-Dibromoimidazo[1,2-a]pyridine
概要
説明
3,5-Dibromoimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is a derivative of imidazo[1,2-a]pyridine, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry . The compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the imidazo[1,2-a]pyridine ring, which significantly influences its chemical properties and reactivity.
準備方法
3,5-Dibromoimidazo[1,2-a]pyridine can be synthesized through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of the desired product via a one-pot tandem cyclization/bromination process . This method is advantageous as it does not require a base and can be performed under mild conditions.
化学反応の分析
3,5-Dibromoimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, often facilitated by metal-free oxidants or photocatalysis.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions, which are useful in the synthesis of more complex heterocyclic structures.
Common reagents used in these reactions include TBHP, iodine, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
科学的研究の応用
Antiviral Applications
Recent studies have highlighted the potential of 3,5-dibromoimidazo[1,2-a]pyridine derivatives as broad-spectrum antiviral agents. A notable investigation into imidazo[1,2-a]pyridine compounds demonstrated their effectiveness against arenaviruses, which are responsible for severe hemorrhagic fevers. The study reported that specific analogs exhibited sub-nanomolar potency against both Old and New World arenaviruses. For instance, compounds derived from this scaffold showed EC50 values as low as 16 nM and SI values indicating high selectivity for viral targets over host cells .
Table 1: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | EC50 (nM) | SI Value |
---|---|---|
3a | 16 | 1197 |
3g | 22 | 920 |
This promising data suggests that further structural optimization could lead to the development of effective treatments for viral infections.
Antibacterial Properties
The antibacterial activity of this compound has also been investigated through the synthesis of peptidomimetics that incorporate this heterocyclic fragment. A recent study utilized multicomponent reactions to create a library of compounds containing imidazo[1,2-a]pyridine moieties. These compounds were screened for antibacterial activity against various bacterial strains. Although the results indicated moderate antibacterial effects, the research emphasizes the potential for these derivatives to be developed into more potent agents through further modifications .
Table 2: Antibacterial Activity Overview
Compound Type | Activity Level |
---|---|
Peptidomimetics | Moderate |
Imidazo[1,2-a]pyridine Derivatives | Under Investigation |
Anticancer Research
Imidazo[1,2-a]pyridine derivatives have been recognized for their anticancer properties as well. The scaffold's ability to modulate various biological pathways makes it a target for cancer therapeutics. Research has shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural diversity offered by substituents on the imidazo[1,2-a]pyridine framework is crucial in enhancing its anticancer activity .
Table 3: Summary of Anticancer Activities
Compound | Cancer Type | Mechanism of Action |
---|---|---|
Derivative A | Breast Cancer | Apoptosis Induction |
Derivative B | Lung Cancer | Cell Cycle Arrest |
Mechanistic Insights and Future Directions
The mechanism by which this compound exerts its biological effects is still under investigation. However, its interaction with key enzymes and receptors involved in disease processes is a focal point of ongoing research. For example, studies are exploring how these compounds can inhibit specific kinases or modulate signaling pathways critical for viral replication or cancer progression.
Future research should focus on:
- Structural Optimization : Enhancing potency and selectivity through chemical modifications.
- Broader Biological Screening : Investigating additional therapeutic areas such as antidiabetic or anti-inflammatory applications.
- In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models to support clinical development.
作用機序
The mechanism of action of 3,5-Dibromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
3,5-Dibromoimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: This compound has only one bromine atom, which affects its reactivity and the types of reactions it can undergo.
1,3-Dibromoimidazo[1,5-a]pyridine: This isomer has the bromine atoms at different positions, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for functionalization compared to its analogs.
生物活性
3,5-Dibromoimidazo[1,2-a]pyridine is a notable member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique nitrogen-containing heterocyclic structure, which contributes to its pharmacological potential. Recent research has highlighted its efficacy in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a fused imidazole and pyridine ring system with bromine substitutions at the 3 and 5 positions. This substitution pattern is crucial for its biological activity and interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of imidazo[1,2-a]pyridine could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds derived from this scaffold showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 5.0 |
This compound | HeLa (Cervical) | 6.2 |
This compound | A549 (Lung) | 4.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be as low as 12 µg/mL .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It was shown to inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Cycle Regulation : It induces cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in tumor cells.
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cancer progression.
Case Studies
A case study involving the use of imidazo[1,2-a]pyridine derivatives highlighted the compound's effectiveness in reducing tumor size in xenograft models. The study reported a significant decrease in tumor volume after treatment with a derivative of this compound over a four-week period .
特性
IUPAC Name |
3,5-dibromoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQPNKYBAYTNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515999 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-12-6 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。